molecular formula C7H8ClNO B7974113 1-(3-Chloropyridin-4-yl)ethanol

1-(3-Chloropyridin-4-yl)ethanol

Cat. No.: B7974113
M. Wt: 157.60 g/mol
InChI Key: JQOWLEAPTKFXJG-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)ethanol is a chiral organic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . It features a pyridine ring substituted with a chlorine atom at position 3 and an ethanol group at position 4. The compound exists in two enantiomeric forms: (R)-1-(3-Chloropyridin-4-yl)ethanol and (S)-1-(3-Chloropyridin-4-yl)ethanol, both of which are synthesized on demand as chiral building blocks for pharmaceutical and fine chemical applications . Its structure combines the electron-withdrawing effects of the chlorine atom with the polar hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for constructing pyridine-containing drug candidates.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOWLEAPTKFXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-chloropyridine-4-carboxaldehyde using a reducing agent such as sodium borohydride in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalytic hydrogenation over palladium or platinum catalysts can also be employed to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form 1-(3-chloropyridin-4-yl)ethane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed:

    Oxidation: 3-chloropyridine-4-carboxaldehyde or 3-chloropyridine-4-carboxylic acid.

    Reduction: 1-(3-chloropyridin-4-yl)ethane.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Chloropyridin-4-yl)ethanol with structurally related pyridine derivatives, focusing on substituents, functional groups, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups CAS Number Key Differences/Applications
This compound C₇H₈ClNO 157.60 –Cl (C3), –CH₂CH₂OH (C4) Baseline compound; chiral alcohol used in enantioselective synthesis .
1-(3-Bromopyridin-4-yl)ethanol C₇H₈BrNO 202.05 –Br (C3), –CH₂CH₂OH (C4) 149227-04-3 Bromine substitution increases molecular weight and lipophilicity; used in halogenated intermediates .
1-(3-Chloro-2-methoxypyridin-4-yl)ethanol C₈H₁₀ClNO₂ 187.62 –Cl (C3), –OCH₃ (C2), –CH₂CH₂OH (C4) 2158412-05-4 Methoxy group enhances solubility and steric bulk; potential for modulating pharmacokinetics .
1-(3-Chloro-5-methylpyridin-4-yl)ethanone C₈H₈ClNO 169.61 –Cl (C3), –COCH₃ (C4), –CH₃ (C5) 1256809-17-2 Ketone group replaces alcohol; methyl substitution at C5 alters electronic properties .
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride C₇H₁₀Cl₂N₂O 217.07 –Cl (C3), –NH₂ (C2), –CH₂CH₂OH (C4), HCl salt 1956389-98-2 Amino group introduces basicity; hydrochloride salt improves stability for storage .

Key Structural and Functional Comparisons:

Halogen Substitution: Replacing chlorine with bromine (e.g., 1-(3-Bromopyridin-4-yl)ethanol) increases molecular weight and lipophilicity, which may enhance membrane permeability in drug candidates .

Conversion of the alcohol to a ketone (1-(3-Chloro-5-methylpyridin-4-yl)ethanone) removes hydrogen-bonding capability, affecting solubility and reactivity .

Amino and Salt Derivatives: Amino-substituted analogs (e.g., 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride) introduce basicity, enabling salt formation for improved crystallinity and bioavailability .

Chirality: Unlike non-chiral analogs (e.g., the ketone derivative), this compound’s enantiomers are critical for asymmetric synthesis in drug development .

Biological Activity

1-(3-Chloropyridin-4-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8ClN1O\text{C}_7\text{H}_8\text{ClN}_1\text{O}

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its activity is often linked to its ability to modulate neurotransmitter systems and influence metabolic pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in the low micromolar range.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Antiparasitic Activity

The compound has also been evaluated for antiparasitic effects. Studies suggest that it possesses moderate activity against Plasmodium falciparum, the causative agent of malaria, with EC50 values indicating significant potency.

Parasite EC50 (µM)
Plasmodium falciparum0.5

Cytotoxicity and Safety Profile

Safety assessments reveal that this compound exhibits low cytotoxicity in mammalian cell lines. The IC50 values for cytotoxic effects are generally above 64 µg/mL, indicating a favorable therapeutic index.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of chloropyridine compounds, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics due to its selective action against resistant strains of bacteria .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that this compound has favorable absorption and distribution characteristics. In animal models, it demonstrated adequate bioavailability and a half-life conducive to therapeutic use, suggesting potential for oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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